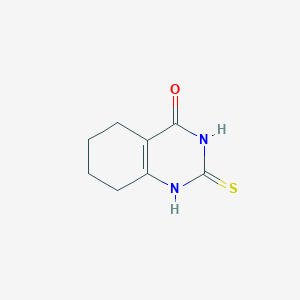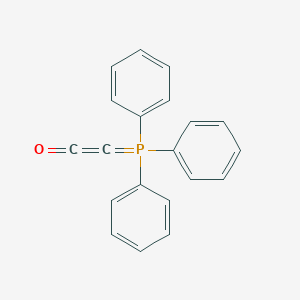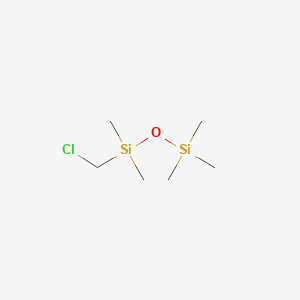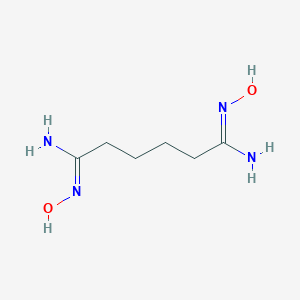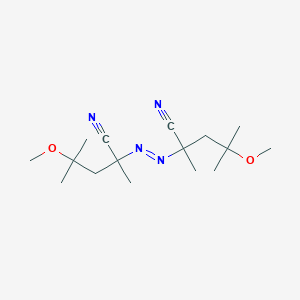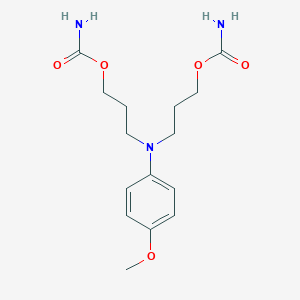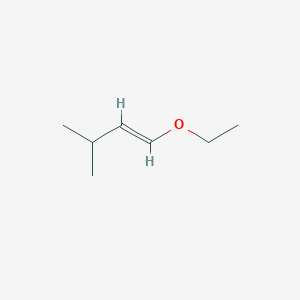
(1E)-1-ethoxy-3-methylbut-1-ene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1E)-1-Ethoxy-3-methylbut-1-ene is an organic compound with the molecular formula C7H14O It is an alkene with an ethoxy group attached to the first carbon and a methyl group attached to the third carbon of the butene chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (1E)-1-ethoxy-3-methylbut-1-ene can be achieved through several methods. One common approach involves the reaction of 3-methyl-1-butanol with ethyl iodide in the presence of a strong base such as sodium hydride. The reaction proceeds via an S_N2 mechanism, resulting in the formation of the desired product.
Industrial Production Methods: On an industrial scale, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. Catalysts such as palladium or nickel may be employed to enhance the reaction rate and yield.
Análisis De Reacciones Químicas
Types of Reactions: (1E)-1-Ethoxy-3-methylbut-1-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding aldehydes or carboxylic acids.
Reduction: Hydrogenation of the double bond using catalysts such as palladium on carbon can yield the corresponding alkane.
Substitution: The ethoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.
Substitution: Sodium hydride (NaH) as a base for nucleophilic substitution.
Major Products Formed:
Oxidation: Formation of 3-methylbutanal or 3-methylbutanoic acid.
Reduction: Formation of 1-ethoxy-3-methylbutane.
Substitution: Formation of various substituted butenes depending on the nucleophile used.
Aplicaciones Científicas De Investigación
(1E)-1-Ethoxy-3-methylbut-1-ene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Potential use in the synthesis of bioactive compounds and pharmaceuticals.
Medicine: Investigated for its potential as an intermediate in the synthesis of drug candidates.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (1E)-1-ethoxy-3-methylbut-1-ene in chemical reactions involves the interaction of its functional groups with various reagents. For example, in oxidation reactions, the double bond and ethoxy group are key sites for interaction with oxidizing agents. The molecular targets and pathways involved depend on the specific reaction and conditions used.
Comparación Con Compuestos Similares
(1E)-1-ethoxy-2-methylbut-1-ene: Similar structure but with the methyl group on the second carbon.
(1E)-1-ethoxy-3-methylpent-1-ene: Similar structure but with an additional carbon in the chain.
Uniqueness: (1E)-1-Ethoxy-3-methylbut-1-ene is unique due to the specific positioning of the ethoxy and methyl groups, which can influence its reactivity and the types of products formed in chemical reactions. This distinct structure makes it a valuable compound for targeted synthesis and applications in various fields.
Propiedades
IUPAC Name |
(E)-1-ethoxy-3-methylbut-1-ene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O/c1-4-8-6-5-7(2)3/h5-7H,4H2,1-3H3/b6-5+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLKHJTPIDMZMBB-AATRIKPKSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC=CC(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCO/C=C/C(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
114.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![Benzenesulfonamide, 4-[(5-cyano-1,2-dihydro-6-hydroxy-4-methyl-2-oxo-3-pyridinyl)azo]-](/img/structure/B96239.png)

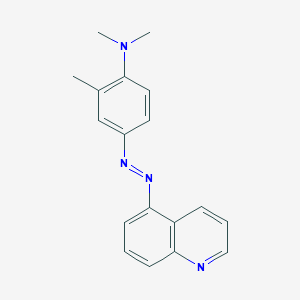
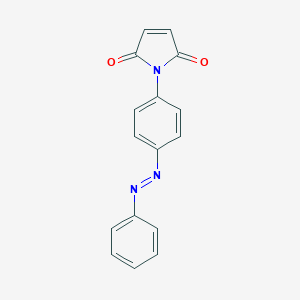

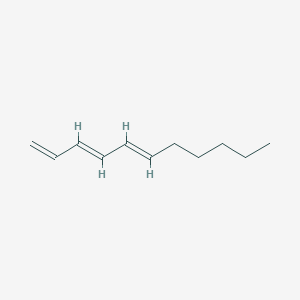
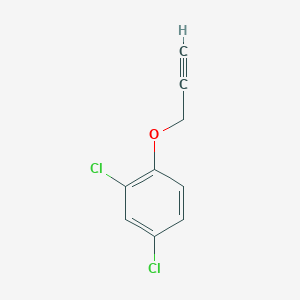
![4-Acetyltetradecahydro-11H-benzo[a]cyclopenta[d]cycloocten-11-one](/img/structure/B96255.png)
